2'-Hydroxyformononetin
Overview
Description
2’-Hydroxyformononetin is a member of the class of 4’-methoxyisoflavones, which are compounds derived from isoflavones. It is structurally characterized by the presence of a hydroxy group at the 2’ position and a methoxy group at the 4’ position. This compound is known for its anti-inflammatory properties and is found in various plants, particularly in legumes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxyformononetin can be synthesized through the hydroxylation of formononetin. This process involves the use of cytochrome P450 enzymes, specifically isoflavone 2’-hydroxylase, which catalyzes the hydroxylation at the 2’ position of formononetin . The reaction typically occurs in the presence of oxygen and NADPH as a cofactor.
Industrial Production Methods: Industrial production of 2’-Hydroxyformononetin involves the extraction from plant sources or the use of biotechnological methods to enhance the yield. The use of genetically modified microorganisms that express the necessary enzymes for hydroxylation is a common approach .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxyformononetin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
2’-Hydroxyformononetin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various isoflavonoid derivatives.
Biology: The compound is studied for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Due to its anti-inflammatory properties, it is investigated for potential therapeutic applications in treating inflammatory diseases.
Industry: It is used in the development of natural product-based pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 2’-Hydroxyformononetin involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Action: The compound disrupts microbial cell membranes and inhibits the growth of pathogens.
Antioxidant Action: It scavenges free radicals and reduces oxidative stress in cells
Comparison with Similar Compounds
- Formononetin
- Daidzein
- Genistein
- Biochanin A
- Puerarin
Properties
IUPAC Name |
7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHHKXCBFHUOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415062 | |
Record name | Xenognosin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xenognosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1890-99-9 | |
Record name | 2′-Hydroxyformononetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1890-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xenognosin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xenognosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 217 °C | |
Record name | Xenognosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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